(3-Ethylpyridin-2-yl)methanol
Description
(3-Ethylpyridin-2-yl)methanol is a pyridine derivative featuring a methanol (-CH₂OH) group at the 2-position and an ethyl (-CH₂CH₃) substituent at the 3-position of the pyridine ring. Pyridine-based alcohols are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their ability to participate in hydrogen bonding and serve as precursors for further functionalization .
Properties
CAS No. |
101870-23-9 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(3-ethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-2-7-4-3-5-9-8(7)6-10/h3-5,10H,2,6H2,1H3 |
InChI Key |
JAZWRUNGWUWSHF-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CC=C1)CO |
Canonical SMILES |
CCC1=C(N=CC=C1)CO |
Synonyms |
2-Pyridinemethanol,3-ethyl-(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinyl Methanol Derivatives
The Catalog of Pyridine Compounds (2017) lists several pyridinyl methanol derivatives with varying substituents, enabling a comparative analysis of structural and inferred physicochemical properties (Table 1). Key differences arise from substituent type, position, and electronic effects.
Table 1: Structural Comparison of Pyridinyl Methanol Derivatives
Key Observations:
Substituent Effects on Solubility: Alkyl groups (e.g., ethyl in (3-Ethylpyridin-2-yl)methanol) enhance solubility in nonpolar solvents, whereas methoxy groups (e.g., in (6-Methoxypyridin-2-yl)-methanol ) improve water solubility due to polarity and hydrogen-bonding capacity. Halogenated derivatives (e.g., chloro, bromo) exhibit reduced aqueous solubility but increased reactivity in cross-coupling reactions .
Reactivity: Halogen atoms (Cl, Br, I) at the 2- or 5-positions (e.g., (5-Bromo-2-chloropyridin-3-yl)methanol ) may activate the pyridine ring for nucleophilic aromatic substitution or Suzuki-Miyaura coupling. The methanol group (-CH₂OH) in all compounds enables oxidation to carboxylic acids or participation in esterification reactions .
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